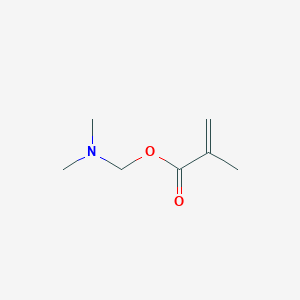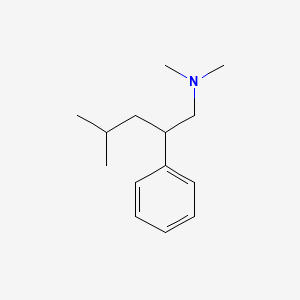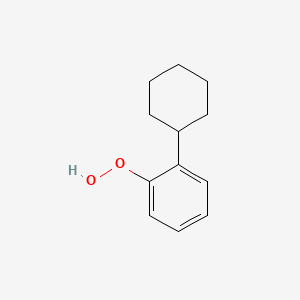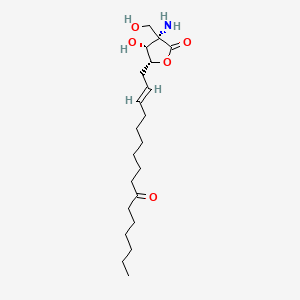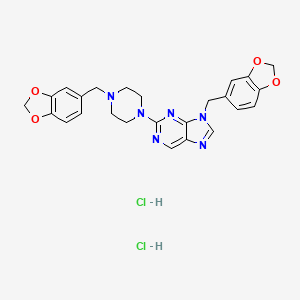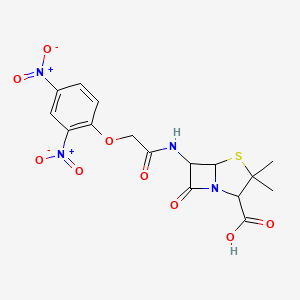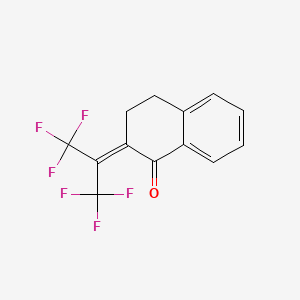
2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of a hexafluoropropan-2-ylidene group attached to a dihydronaphthalenone structure. The incorporation of fluorine atoms imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydronaphthalen-1(2h)-one with hexafluoropropan-2-ylidene fluoride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反应分析
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under conditions like UV light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Ethyl 2-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-5-phenyl-1,3-oxathiole-4-carboxylate
- 4-[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)-4-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-1,3-dithietan-2-yl]-3,7-dimethyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene
- 1,1,1-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)methanesulfinamide
Uniqueness
The uniqueness of 2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1(2h)-one lies in its specific structural arrangement and the presence of multiple fluorine atoms. This imparts distinct physicochemical properties, such as high thermal stability, resistance to oxidation, and enhanced lipophilicity, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
35474-71-6 |
|---|---|
分子式 |
C13H8F6O |
分子量 |
294.19 g/mol |
IUPAC 名称 |
2-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H8F6O/c14-12(15,16)11(13(17,18)19)9-6-5-7-3-1-2-4-8(7)10(9)20/h1-4H,5-6H2 |
InChI 键 |
HIIFNTTVSSKCKH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(C(F)(F)F)C(F)(F)F)C(=O)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


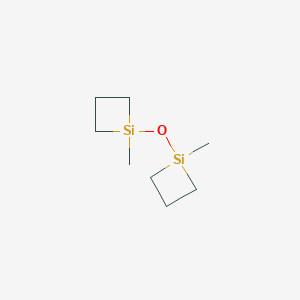

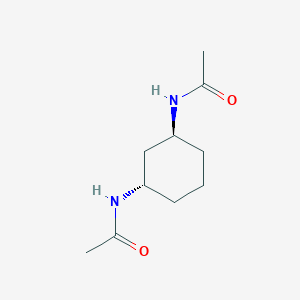
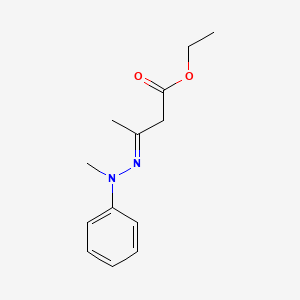
![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)
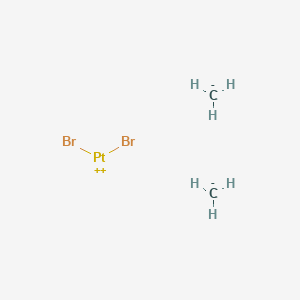
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
